REACTION_CXSMILES
|
C(C1C=CC(C2C=CC=CC=2F)=CC=1)#C.[Cl:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[CH:28]=[CH:27][C:26]([C:29](=O)[CH3:30])=[CH:25][CH:24]=1.S(=O)(=O)(O)O>C1C=CC=CC=1>[CH2:29]([C:26]1[CH:27]=[CH:28][C:23]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[Cl:16])=[CH:24][CH:25]=1)[CH3:30]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=C(C=C1)C1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the amount of catalyst was increased to 3 g
|
Type
|
CUSTOM
|
Details
|
Evaporation of the benzene
|
Type
|
WAIT
|
Details
|
left a residue which
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |